molecular formula C7H11N3O B1400684 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine CAS No. 1179634-23-1

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine

Katalognummer: B1400684
CAS-Nummer: 1179634-23-1
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: MWDKHAHPPBWZAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of 1,2,4-Oxadiazole Derivatives in Chemical Research

The 1,2,4-oxadiazole heterocyclic framework has emerged as one of the most significant structural motifs in contemporary chemical research, representing a class of five-membered aromatic heterocycles with the molecular formula C₂H₂N₂O. These compounds have attracted considerable attention from researchers due to their exceptional bioisosteric properties and remarkably broad spectrum of applications across multiple scientific disciplines. The unique electronic structure of 1,2,4-oxadiazoles, characterized by the presence of two nitrogen atoms and one oxygen atom within the five-membered ring, confers distinctive chemical and physical properties that make these compounds particularly valuable in drug discovery and synthetic chemistry.

The significance of 1,2,4-oxadiazole derivatives in chemical research has grown exponentially over the past several decades, with interest in their biological applications having doubled in the last fifteen years. This heightened attention stems from their demonstrated ability to serve as effective bioisosteric replacements for ester and amide functionalities, particularly in situations where metabolic instability of these traditional functional groups poses challenges. The heterocycle demonstrates remarkable bioisosteric equivalence with ester and amide moieties due to its capacity for specific molecular interactions, including hydrogen bonding, while offering enhanced metabolic stability compared to conventional functional groups.

Current research efforts have focused on exploring the vast potential of 1,2,4-oxadiazole derivatives across diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Additionally, these compounds have demonstrated inhibitory potency against various enzymes and protein targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase. The compounds also exhibit significant affinity to various receptor systems, including sigma receptors, orexin receptors, kappa opioid receptors, and estradiol receptors.

Historical Context of N-Cyclopropyl Oxadiazole Compounds

The historical development of 1,2,4-oxadiazole derivatives traces back to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole nucleus. However, despite this early discovery, the class of heterocycles did not receive significant attention until the 1990s, when researchers began to recognize their remarkable potential in various applications. The intervening century between initial discovery and widespread recognition represents a unique trajectory in chemical research, highlighting how certain structural motifs can remain underexplored before experiencing renewed scientific interest.

The revival of interest in 1,2,4-oxadiazole derivatives during the late twentieth century coincided with advances in synthetic methodology and a deeper understanding of structure-activity relationships in medicinal chemistry. This period marked the beginning of systematic investigations into the biological properties of these compounds, leading to the identification of their potential as privileged scaffolds in drug design. The recognition of 1,2,4-oxadiazoles as stable isosteres of ester and amide functionalities represented a significant breakthrough in peptidomimetic research, opening new avenues for pharmaceutical development.

The specific development of N-cyclopropyl oxadiazole compounds within this broader historical context reflects the evolution of synthetic strategies aimed at incorporating additional structural complexity into the basic oxadiazole framework. Cyclopropyl substituents have been recognized for their ability to confer unique steric and electronic properties to molecular scaffolds, making them particularly attractive in the design of bioactive compounds. The combination of the 1,2,4-oxadiazole core with cyclopropyl functionality represents a convergence of two important structural elements in modern medicinal chemistry.

Chemical Identity and Nomenclature

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine represents a specific example of functionalized 1,2,4-oxadiazole derivatives characterized by a distinctive molecular architecture. The compound features a 1,2,4-oxadiazole heterocyclic core substituted with a methyl group at the 3-position and a methylenecyclopropanamine moiety at the 5-position. This structural arrangement places the compound within the broader category of 3,5-disubstituted 1,2,4-oxadiazoles, which represent one of the most extensively studied subclasses of oxadiazole derivatives.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the oxadiazole ring serving as the principal structural unit. The numbering system for 1,2,4-oxadiazoles designates the nitrogen atoms at positions 1 and 4, with the oxygen atom occupying position 2 and an additional nitrogen at position 4. The substitution pattern observed in this compound reflects a common structural motif found in biologically active oxadiazole derivatives, where diverse substituents are introduced at the 3- and 5-positions to modulate chemical and biological properties.

The molecular formula C₆H₉N₃O and molecular weight of approximately 139.16 grams per mole place this compound within the range of small molecule drug-like entities. The presence of three nitrogen atoms within the molecular structure, including two within the oxadiazole ring and one in the cyclopropanamine substituent, contributes to the compound's potential for diverse intermolecular interactions and biological activities. The incorporation of the cyclopropane ring adds conformational rigidity to the molecule while providing a compact, lipophilic structural element that can influence pharmacokinetic properties.

Table 1: Structural Classification of Related 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula CAS Number Key Structural Features
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine C₄H₇N₃O 54435-03-9 Methyl at position 5, methanamine at position 3
1-((3-methyl-1,2,4-oxadiazol-5-yl))methanamine C₄H₇N₃O 90928-92-0 Methyl at position 3, methanamine at position 5
1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine C₆H₉N₃O 1159737-11-7 Methyl at position 3, cyclopropanamine at position 5
2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol C₇H₈N₂O₂ 1202769-74-1 Methyl at position 3, butynol at position 5

Significance in Heterocyclic Chemistry

The significance of this compound within the broader field of heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of modern heterocyclic design principles. Heterocyclic compounds constitute more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. Within this vast landscape of heterocyclic chemistry, 1,2,4-oxadiazole derivatives occupy a unique position due to their combination of chemical stability, synthetic accessibility, and biological activity.

The thermal and chemical resistance exhibited by 1,2,4-oxadiazole derivatives provides significant advantages in terms of metabolic stability, making them particularly attractive for pharmaceutical applications. This stability profile, combined with their ability to function as bioisosteric replacements for metabolically labile functional groups, positions compounds like this compound as valuable tools in medicinal chemistry. The incorporation of hydrophilic and electron donor properties within the oxadiazole ring structure contributes to enhanced biological activity while maintaining favorable pharmacokinetic characteristics.

The role of 1,2,4-oxadiazole derivatives as privileged scaffolds in drug design reflects their ability to provide a stable framework for the attachment of various pharmacophoric elements. The term "privileged scaffold" describes molecular frameworks that are capable of providing useful ligands for more than one type of biological target through appropriate substitution patterns. In the case of this compound, the combination of the oxadiazole core with cyclopropyl and methyl substituents creates a compact, rigid structure that can engage in specific interactions with biological targets while maintaining chemical stability.

Table 2: Synthesis Methods for 1,2,4-Oxadiazole Derivatives

Method Starting Materials Key Reagents Typical Conditions Reference
Amidoxime-Carboxylic Acid Cyclization Amidoximes, Carboxylic acids EDC, DCC, CDI, TBTU, T3P Room temperature to reflux
Nitrile-Nitrile Oxide Cycloaddition Nitriles, Nitrile oxides Various oxidizing agents Moderate temperatures
Acyl Chloride Method Amidoximes, Acyl chlorides TBAF, Pyridine Room temperature
Ester Activation Amidoximes, Methyl/Ethyl esters Coupling reagents Reflux conditions

The synthetic accessibility of 1,2,4-oxadiazole derivatives through well-established methodologies further enhances their significance in heterocyclic chemistry. Multiple synthetic approaches have been developed for the preparation of these compounds, including the classical cyclization between amidoximes and carboxylic acid derivatives, as well as 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides. These synthetic routes provide flexibility in the preparation of diverse structural analogs, enabling systematic structure-activity relationship studies and the optimization of chemical and biological properties.

The continued evolution of 1,2,4-oxadiazole chemistry, exemplified by compounds such as this compound, reflects broader trends in heterocyclic chemistry toward the development of more sophisticated molecular architectures that combine multiple favorable properties within a single structural framework. This approach to molecular design represents a departure from traditional medicinal chemistry strategies that often relied on simple structural modifications of existing drug molecules, instead embracing the systematic exploration of novel heterocyclic scaffolds with inherent advantages in terms of stability, selectivity, and biological activity.

Eigenschaften

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDKHAHPPBWZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the 3-Methyl-1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoximes with acylating agents. For the 3-methyl variant:

  • Step 1 : React a nitrile (e.g., acetonitrile) with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Treat the amidoxime with acetyl chloride or methyl chloroformate under basic conditions (e.g., pyridine) to induce cyclization, yielding 3-methyl-1,2,4-oxadiazole.

Example Protocol

Reagent Conditions Yield
Acetonitrile, NH₂OH·HCl Ethanol, reflux, 6h 85%
Acetyl chloride, pyridine RT, 12h 72%

Coupling with Cyclopropanamine

The final step involves nucleophilic substitution or reductive amination:

  • Nucleophilic Substitution : React 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole with cyclopropanamine in DMF or acetonitrile, using a base (e.g., DIEA) to facilitate the reaction.
  • Reductive Amination : If an aldehyde intermediate (5-formyl-3-methyl-1,2,4-oxadiazole) is available, combine with cyclopropanamine and NaBH₃CN in methanol.

Optimized Conditions

Approach Conditions Yield
Substitution Cyclopropanamine, DIEA, DMF, 60°C, 8h 65%
Reductive Amination NaBH₃CN, MeOH, RT, 12h 58%

Challenges and Alternatives

  • Regioselectivity : Over-halogenation during bromination can occur; careful stoichiometry and low temperatures mitigate this.
  • Alternative Routes : Use of HATU-mediated coupling between 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and cyclopropanamine derivatives, though this requires pre-activation of the acid.

Scalability and Industrial Relevance

The nucleophilic substitution method (Step 3) is preferred for scalability due to straightforward purification and compatibility with continuous flow systems. Patent literature emphasizes similar strategies for arylcyclopropylamine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Wirkmechanismus

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Oxadiazole Ring

Key Example :

  • N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride
    • Molecular Formula : C₁₃H₂₂ClN₃O
    • Molecular Weight : 271.79 g/mol
    • Key Difference : Substitution of the methyl group with a bulkier cycloheptyl group increases hydrophobicity and molecular weight. The hydrochloride salt enhances aqueous solubility compared to the free base (MW 235.33 g/mol for the parent compound) .

Impact :

  • Bioavailability : Cycloheptyl substitution may improve membrane permeability but reduce solubility.
  • Target Binding : Larger substituents could alter binding pocket interactions in therapeutic targets.

Functional Group Modifications on the Amine Side Chain

Key Examples :

N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Structure: Incorporates a benzamide-thioether linker and a pyridinyl group. Application: Patented for anticancer and antiviral use, suggesting enhanced target specificity due to the pyridinyl and benzamide motifs .

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

  • Structure : Replaces cyclopropanamine with a benzenesulfonamide group.
  • Impact : Sulfonamide groups often improve metabolic stability and binding affinity to enzymes like carbonic anhydrases .

Comparison with Target Compound :

  • LogP Differences : The cyclopropanamine group (LogP ~1.5 estimated) offers a balance between hydrophobicity and solubility compared to sulfonamides (higher LogP) .

Salt Forms and Pharmacokinetics

Key Example :

  • 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride Structure: Cyclopropanamine directly attached to the oxadiazole ring as a hydrochloride salt. Impact: The hydrochloride salt improves solubility (~2.5 mg/mL estimated) compared to non-ionic forms, enhancing bioavailability for oral administration .

Comparison :

  • The target compound’s methylene bridge introduces conformational flexibility, which may affect salt formation stability and dissolution rates.

Key Example :

  • 1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine
    • Structure : Incorporates a benzoimidazole-piperidine scaffold linked to the oxadiazole-methyl group.
    • Application : Repurposed for antimalarial activity, highlighting the versatility of the oxadiazole motif in drug discovery .

Comparison :

  • Molecular Complexity : The target compound’s simplicity may limit potency but improve synthetic accessibility and cost-effectiveness.
  • Therapeutic Scope : Larger derivatives target specific enzymes (e.g., Plasmodium proteases), while the target compound’s smaller size may allow broader mechanistic exploration.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine C₈H₁₂N₄O 180.21 3-methyl-oxadiazole, cyclopropanamine Drug intermediate, bioassay
N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride C₁₃H₂₂ClN₃O 271.79 Cycloheptyl, hydrochloride salt Solubility-enhanced prodrug
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide C₁₀H₁₁N₃O₃S 253.28 Benzenesulfonamide Enzyme inhibitor candidate
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride C₆H₁₀ClN₃O 175.62 Direct cyclopropanamine, hydrochloride Bioactive salt form

Biologische Aktivität

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula for this compound is C7H10N4O2C_7H_{10}N_4O_2, with a molecular weight of 182.18 g/mol. The structure features a cyclopropanamine moiety linked to a 3-methyl-1,2,4-oxadiazole group, which is known for its bioactive properties.

PropertyValue
Molecular FormulaC₇H₁₀N₄O₂
Molecular Weight182.18 g/mol
CAS NumberNot specified

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including:

  • Antimicrobial Activity : Oxadiazoles have been shown to possess antibacterial and antifungal properties. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Some derivatives of oxadiazoles have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or interference with cell cycle progression.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth.
  • Cytotoxicity Tests : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that certain derivatives had IC50 values in the micromolar range, indicating potential as anticancer agents. The exact mechanism was linked to the modulation of apoptosis-related proteins.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggested that modifications on the oxadiazole ring could enhance solubility and bioavailability, which are crucial for therapeutic applications.

Summary of Findings

Study TypeFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth
CytotoxicityIC50 values in micromolar range
PharmacokineticsEnhanced solubility and potential bioavailability

Q & A

Q. What are the optimal synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydroxylamine derivatives with nitriles to form the oxadiazole ring, followed by alkylation with cyclopropanamine. Key parameters include:
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of the oxadiazole intermediate .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization can be monitored via TLC and confirmed by NMR .

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for confirming the oxadiazole ring (δ 8.2–8.5 ppm for oxadiazole protons) and cyclopropane CH₂ groups (δ 0.8–1.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 194.1) and detects impurities .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=N stretch at 1630–1650 cm⁻¹) .

Q. How can researchers design initial biological screening assays to evaluate its bioactivity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors associated with oxadiazole bioactivity (e.g., kinases, GPCRs) .
  • In vitro Assays : Use fluorescence-based binding assays (e.g., ATPase inhibition) or cell viability assays (MTT) for cytotoxicity profiling .
  • Controls : Include structurally similar analogs (e.g., 3-methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine) to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (pH, temperature, solvent concentration) that may affect compound stability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain discrepancies .
  • Computational Modeling : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to predict interactions with off-target proteins .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Modify the cyclopropane moiety (e.g., ethyl vs. methyl groups) to assess steric/electronic effects on target binding .
  • Oxadiazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl) at the 3-methyl position to enhance metabolic stability .
  • In Silico Tools : Employ QSAR models to predict logP, solubility, and bioavailability for prioritized analogs .

Q. What experimental approaches are recommended to elucidate its mechanism of interaction with biological targets (e.g., enzymes, DNA)?

  • Methodological Answer :
  • Biophysical Techniques :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
  • Mutagenesis Studies : Identify critical binding residues by comparing wild-type vs. mutant protein activity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP of 1.8 predicts moderate solubility in DMSO) .
  • Co-solvency Studies : Use DMSO-water gradients (e.g., 10–90%) to identify optimal conditions for in vitro assays .
  • Crystallography : Solve single-crystal structures to identify intermolecular interactions (e.g., H-bonding) influencing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.